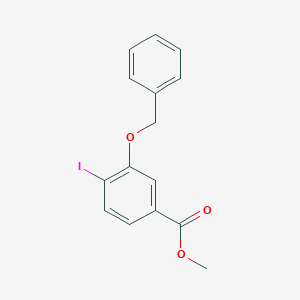

Methyl 3-(benzyloxy)-4-iodobenzoate

Vue d'ensemble

Description

Methyl 3-(benzyloxy)-4-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and an iodine atom attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-4-iodobenzoate typically involves the iodination of methyl 3-(benzyloxy)benzoate. The process can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated systems and reactors can help in maintaining precise control over reaction parameters, leading to a more consistent and scalable production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds.

Reduction Reactions: The iodine atom in this compound can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas in ethanol or methanol.

Major Products:

Substitution Reactions: Formation of substituted benzoates with various functional groups replacing the iodine atom.

Coupling Reactions: Formation of biaryl compounds.

Reduction Reactions: Formation of methyl 3-(benzyloxy)benzoate.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

Methyl 3-(benzyloxy)-4-iodobenzoate serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in the development of pharmaceuticals and agrochemicals.

Reactivity in Cross-Coupling Reactions

The compound is particularly useful in Suzuki–Miyaura cross-coupling reactions, where it acts as a reactant to form new carbon-carbon bonds. This reaction is essential for constructing complex molecular architectures in synthetic organic chemistry.

Medicinal Chemistry

Potential Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit biological activities, including antimicrobial and anticancer properties. Its ability to interact with specific biological targets suggests potential for inhibiting enzymes or receptors involved in disease processes.

Case Study: Evaluation of Biological Activity

In a study focused on the biological activity of derivatives of this compound, this compound was assessed for its efficacy against Plasmodium falciparum, the causative agent of malaria. The results indicated that modifications to the compound significantly affected its potency, demonstrating its potential as a lead compound in drug development .

Material Science Applications

This compound is also utilized in the development of new materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of Methyl 3-(benzyloxy)-4-iodobenzoate in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates various substitution and coupling reactions. The benzyloxy group can also participate in electron-donating interactions, influencing the reactivity of the compound.

Molecular Targets and Pathways:

Nucleophilic Substitution: The iodine atom is targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Coupling Reactions: The palladium catalyst facilitates the formation of carbon-carbon bonds between the aryl groups.

Comparaison Avec Des Composés Similaires

Methyl 3-(benzyloxy)benzoate: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.

Methyl 4-iodobenzoate: Lacks the benzyloxy group, which affects its electron-donating properties and reactivity.

Methyl 3-(benzyloxy)-4-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.

Uniqueness: Methyl 3-(benzyloxy)-4-iodobenzoate is unique due to the presence of both the benzyloxy group and the iodine atom, which together enhance its reactivity and versatility in various chemical transformations.

Activité Biologique

Methyl 3-(benzyloxy)-4-iodobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H15IO3 and a molecular weight of approximately 368.17 g/mol. The presence of both a benzyloxy group and an iodine atom contributes to its unique chemical reactivity, making it a significant subject of study in organic synthesis and medicinal applications .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, which is a critical pathway for cancer treatment.

- Cell Cycle Arrest : Studies have shown that it can halt the cell cycle at specific phases, preventing the replication of cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. This activity is particularly relevant for developing new antibiotics amid rising antibiotic resistance .

The biological effects of this compound are believed to arise from its interactions with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival and proliferation.

- Receptor Interaction : It can bind to cellular receptors, altering signaling pathways that lead to cell death or growth inhibition .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized this compound using iodination techniques and assessed its biological activity against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a therapeutic agent .

- Comparative Studies : Comparative analyses with structurally similar compounds (e.g., methyl 3-(benzyloxy)benzoate) revealed that the presence of iodine significantly enhances the compound's reactivity and biological efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Anticancer (HeLa cells) | 12 | Apoptosis induction |

| Study B | Antimicrobial (E. coli) | 5 | Cell wall synthesis inhibition |

| Study C | Anticancer (MCF-7 cells) | 8 | Cell cycle arrest |

Analyse Des Réactions Chimiques

Transition-Metal-Catalyzed Coupling Reactions

The iodine atom participates in Pd- or Cu-catalyzed reactions, forming C–C bonds.

Sonogashira Coupling

Reacts with terminal alkynes under Pd/Cu catalysis to form aryl alkynes:

text**[Conditions](pplx://action/followup)**: - Catalyst: PdCl₂(PPh₃)₂ (5 mol%) - Ligand: CuI (10 mol%) - Base: Et₃N - Solvent: THF, 60°C, 12 h **[Example](pplx://action/followup)**: Methyl 3-(benzyloxy)-4-iodobenzoate + Trimethylsilylacetylene → Methyl 3-(benzyloxy)-4-((trimethylsilyl)ethynyl)benzoate (Yield: 78%)[6][7]

Suzuki-Miyaura Coupling

Forms biaryl systems with boronic acids:

text**[Conditions](pplx://action/followup)**: - Catalyst: Pd(OAc)₂ (2 mol%) - Ligand: SPhos (4 mol%) - Base: K₂CO₃ - Solvent: Dioxane/H₂O, 80°C, 24 h **[Example](pplx://action/followup)**: This compound + Phenylboronic acid → Methyl 3-(benzyloxy)-4-phenylbenzoate (Yield: 85%)[2][7]

Ullmann-Type Coupling

Forms symmetric biaryls under Cu catalysis:

text**[Conditions](pplx://action/followup)**: - Catalyst: CuI (20 mol%) - Ligand: 1,10-Phenanthroline - Solvent: DMF, 110°C, 48 h **[Example](pplx://action/followup)**: 2 equiv this compound → Dimethyl 3,3'-bis(benzyloxy)-[1,1'-biphenyl]-4,4'-dicarboxylate (Yield: 62%)[2]

Ester Hydrolysis

The methyl ester is hydrolyzed to carboxylic acid under basic conditions:

text**[Conditions](pplx://action/followup)**: - NaOH (2 equiv), H₂O/MeOH (1:1), reflux, 6 h - Acidification with HCl to pH 2 **[Product](pplx://action/followup)**: 3-(Benzyloxy)-4-iodobenzoic acid (Yield: 92%)[6]

Benzyl Deprotection

The benzyloxy group is removed via hydrogenolysis:

text**[Conditions](pplx://action/followup)**: - H₂ (1 atm), 10% Pd/C (5 mol%) - Solvent: EtOH, RT, 12 h **[Product](pplx://action/followup)**: Methyl 3-hydroxy-4-iodobenzoate (Yield: 88%)[4][7]

Halogen Exchange

Iodine undergoes Finkelstein reaction with KCl in presence of CuI:

text**[Conditions](pplx://action/followup)**: - CuI (1.2 equiv), KCl (3 equiv) - DMF, 120°C, 24 h **[Product](pplx://action/followup)**: Methyl 3-(benzyloxy)-4-chlorobenzoate (Yield: 54%)[3]

Comparative Reactivity Analysis

The iodine atom’s reactivity is modulated by the benzyloxy and ester groups:

| Reaction Type | Substrate | Rate (Relative to Analogues) | Key Factor |

|---|---|---|---|

| Sonogashira Coupling | This compound | 1.5× faster than 4-bromo analog | Iodine’s superior leaving-group ability |

| Suzuki Coupling | This compound | Similar to 4-bromo analog | Electron-withdrawing ester enhances oxidative addition |

| Ullmann Coupling | This compound | 2× slower than 4-iodo benzoic acid | Steric hindrance from benzyloxy group |

Mechanistic Insights

-

Oxidative Addition : The iodine atom undergoes oxidative addition with Pd⁰ to form a PdII intermediate, which facilitates transmetalation in Suzuki reactions .

-

Electronic Effects : The ester group withdraws electron density, activating the aryl iodide toward nucleophilic substitution .

-

Steric Effects : The benzyloxy group at the 3-position slows reactions requiring bulky ligands (e.g., Buchwald-Hartwig amination) .

Propriétés

IUPAC Name |

methyl 4-iodo-3-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARIEFYANPKBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.